molecular formula C17H20N2O6S B4655753 N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide

N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B4655753
M. Wt: 380.4 g/mol
InChI Key: LPCXTJDYUURBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that features a furan ring, a methoxy group, a morpholine ring, and a sulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl intermediate This intermediate can be synthesized by reacting furan-2-carbaldehyde with an appropriate amine under mild conditionsFinally, the sulfonylbenzamide moiety is introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can be employed to carry out the coupling reactions under optimized conditions, leading to high-purity products with good yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various furan derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and the sulfonylbenzamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide is unique due to its combination of a furan ring, a methoxy group, a morpholine ring, and a sulfonylbenzamide moiety. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-23-16-5-4-14(26(21,22)19-6-9-24-10-7-19)11-15(16)17(20)18-12-13-3-2-8-25-13/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCXTJDYUURBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.